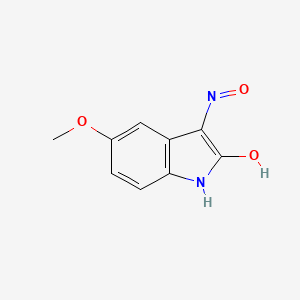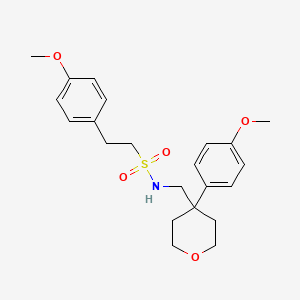![molecular formula C22H23NO3S B3211570 N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide CAS No. 1091107-55-9](/img/structure/B3211570.png)
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide
Übersicht
Beschreibung
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with a phenyloxan substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide typically involves a multi-step process. One common route includes the sulfonation of naphthalene to form naphthalene-1-sulfonic acid, followed by the introduction of the phenyloxan moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the phenyloxan moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the phenyloxan substituent, resulting in different chemical and biological properties.
4-phenyloxan-4-yl-methylamine: Similar structure but without the sulfonamide group, affecting its reactivity and applications.
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide is unique due to the combination of the naphthalene sulfonamide core and the phenyloxan substituent. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-27(25,21-12-6-8-18-7-4-5-11-20(18)21)23-17-22(13-15-26-16-14-22)19-9-2-1-3-10-19/h1-12,23H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSCFFNKPZSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B3211500.png)
![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B3211507.png)
![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B3211514.png)

![2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B3211529.png)

![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3211546.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B3211552.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3211555.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-phenylethane-1-sulfonamide](/img/structure/B3211557.png)
![N-[(4-phenyloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3211567.png)
![2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B3211592.png)
![3,4-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B3211595.png)
